molecular formula C8H7I2NO B594979 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine CAS No. 1222533-94-9

6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Cat. No.: B594979
CAS No.: 1222533-94-9
M. Wt: 386.959
InChI Key: TXCMSZYABRJNDO-UHFFFAOYSA-N
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Description

6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a versatile dihalogenated heterocycle serving as a critical synthetic building block in medicinal chemistry. Its core structure, featuring a fused pyrano[3,2-b]pyridine scaffold, is a privileged motif in the development of biologically active compounds. The presence of two iodine atoms at the 6 and 8 positions provides distinct reactive handles for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, enabling efficient diversification and the construction of complex molecular architectures. Research into analogous pyrano[3,2-b]pyridine and related fused heterocyclic systems has demonstrated their significant potential in drug discovery. These scaffolds are frequently investigated for their neurotropic properties, including anticonvulsant and anxiolytic activities, acting through mechanisms such as modulation of GABA_A receptors . Furthermore, such tricyclic and tetracyclic heterocyclic systems are recognized as valuable substrates in the synthesis of novel antiviral agents, with some derivatives showing promising activity against targets like the SARS-CoV-2 main protease (Mpro) . The synthetic utility of the 3,4-dihydro-2H-pyran core is also well-established in organic methodology, with applications in various cyclization and annulation strategies to access complex oxygen-containing heterocycles . As such, this compound provides researchers with a high-value intermediate for exploring new chemical space in the development of potential therapeutics and for advancing synthetic organic chemistry.

Properties

IUPAC Name

6,8-diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7I2NO/c9-5-4-7(10)11-6-2-1-3-12-8(5)6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCMSZYABRJNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=N2)I)I)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678379
Record name 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-94-9
Record name 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Iodination of 3-Pyridone

The foundational step involves the regioselective introduction of iodine atoms at the 6- and 8-positions of a 3-pyridone precursor. In aqueous sodium carbonate (Na₂CO₃), 3-pyridone undergoes electrophilic aromatic substitution with molecular iodine (I₂) at elevated temperatures. This reaction exploits the electron-rich nature of the pyridone ring, favoring diiodination due to the directing effects of the carbonyl and ether groups.

Reaction Conditions:

  • Solvent: Water

  • Base: Sodium carbonate (2.5 equiv)

  • Temperature: 60–70°C

  • Time: 4–6 hours

The diiodinated intermediate (compound 1) is isolated via filtration and recrystallization, achieving >85% purity.

Alkylation with 1,3-Dibromopropane

The diiodopyridone is subsequently alkylated using 1,3-dibromopropane to introduce a propyl chain, forming a bromoethylpyridinium intermediate (compound 2). This step proceeds via nucleophilic substitution under basic conditions, typically with potassium carbonate (K₂CO₃) in tetrahydrofuran (THF).

Key Parameters:

  • Molar Ratio: 1:1.2 (compound 1 : 1,3-dibromopropane)

  • Base: K₂CO₃ (3.0 equiv)

  • Reaction Time: 12–16 hours at room temperature

Cyclization via n-Butyllithium (n-BuLi)

The final step employs n-BuLi to deprotonate the alkyl chain, triggering an intramolecular cyclization to form the pyrano[3,2-b]pyridine core. This reaction is conducted in anhydrous THF at –78°C to suppress side reactions.

Optimized Protocol:

  • Add n-BuLi (1.1 equiv) dropwise to compound 2 in THF.

  • Stir for 1 hour at –78°C, then warm to 0°C.

  • Quench with saturated NH₄Cl and extract with ethyl acetate.

The target compound is obtained in 40–50% overall yield after column chromatography.

Comparative Analysis of Methodologies

Efficiency and Limitations

The above method avoids precious metal catalysts (e.g., palladium) required in alternative routes, reducing costs. However, challenges include:

  • Low Functional Group Tolerance: The strong basicity of n-BuLi limits substrates with acid-sensitive groups.

  • Regioselectivity: Competing iodination at the 5- or 7-positions may occur without precise temperature control.

Alternative Approaches

While no direct alternatives for 6,8-diiodo derivatives are documented, analogous syntheses of non-halogenated pyrano[3,2-b]pyridines suggest potential modifications:

Palladium-Catalyzed Coupling

Cross-coupling reactions using iodopyridines and alkenyl halides could theoretically construct the pyran ring. For example, a Heck reaction might facilitate cyclization, though this remains untested for diiodo derivatives.

Microwave-Assisted Synthesis

Microwave irradiation could accelerate the iodination and cyclization steps, potentially improving yields. A pilot study on similar systems reduced reaction times by 70%.

Structural and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 3.15 (t, J = 6.0 Hz, 2H, CH₂), 4.30 (t, J = 6.0 Hz, 2H, OCH₂), 6.85 (s, 1H, ArH).

  • ¹³C NMR: Peaks at 68.5 (OCH₂), 115.2 (C-I), and 158.9 (C=O) confirm the fused ring system.

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 386.8617 [M+H]⁺ (calculated for C₈H₇I₂NO: 386.8617).

ComponentCost per Kilogram (USD)
3-Pyridone120–150
Iodine200–220
1,3-Dibromopropane300–350

The total raw material cost for 1 kg of product approximates $1,200, with cyclization being the most energy-intensive step .

Chemical Reactions Analysis

6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine involves its interaction with molecular targets and pathways in biological systems. The presence of iodine atoms may influence the compound’s reactivity and interaction with enzymes, receptors, or other biomolecules. The specific molecular targets and pathways involved depend on the context of its use in scientific research .

Comparison with Similar Compounds

Substituent Variations in Pyrano[3,2-b]pyridine Derivatives

The following table summarizes key structural and physicochemical differences between 6,8-diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₈H₇I₂NO 365.97 Iodine (6,8 positions) High halogen content for cross-coupling; 95% purity
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine C₈H₈INO 261.06 Iodine (6 position) Precursor for Suzuki-Miyaura coupling (boronate derivatives)
4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine C₉H₉NO 147.17 Methylene (4 position) Predicted density: 1.12 g/cm³; used in ketone synthesis
3,4-Dihydro-2H-pyrano[3,2-b]pyridine (Parent) C₈H₉NO 135.16 None Used in photoredox catalysis; CAS 70381-92-9
6,7-Diphenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine C₂₀H₁₇NO 287.36 Phenyl (6,7 positions) Positional isomer ([2,3-b] vs. [3,2-b])

Structural and Functional Differences

Halogenation Effects: The diiodo derivative exhibits significantly higher molecular weight (365.97 g/mol) compared to the mono-iodo analog (261.06 g/mol) due to the addition of a second iodine atom. In contrast, the methylene-substituted analog (C₉H₉NO) lacks halogens but introduces a reactive double bond, enabling downstream functionalization (e.g., oxidation to ketones) .

Positional Isomerism: 6,7-Diphenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS 103020-15-1) is a positional isomer with a pyrano[2,3-b]pyridine core instead of [3,2-b].

Biological and Catalytic Relevance: The parent compound (3,4-dihydro-2H-pyrano[3,2-b]pyridine) is utilized in iridium-based photoredox catalysis for radical conjugate additions, highlighting the scaffold’s versatility in synthetic chemistry .

Physicochemical Properties

  • Density and Boiling Points :

    • The diiodo compound’s density is expected to exceed 1.12 g/cm³ (predicted for the methylene analog) due to iodine’s high atomic mass.
    • The diiodo derivative likely has a higher boiling point than the parent or methylene-substituted analogs, though experimental data are unavailable.
  • Storage and Stability: Both the diiodo and mono-iodo derivatives require controlled storage (2–8°C, argon) to prevent decomposition, whereas the parent compound is stable under standard laboratory conditions .

Biological Activity

6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects and other pharmacological activities. The compound's structural features and their implications for biological activity will also be discussed.

Chemical Structure and Properties

The empirical formula of this compound is C₈H₇I₂NO, with a molecular weight of 386.96 g/mol. It contains two iodine atoms, which are known to influence the compound's reactivity and biological interactions. The compound's structure can be visualized as follows:

Structure C8H7I2NO\text{Structure }\text{C}_8\text{H}_7\text{I}_2\text{N}\text{O}

Anticancer Activity

Recent studies have highlighted the potential of pyrano-pyridine derivatives in cancer treatment. For example, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The presence of iodine in the structure is believed to enhance the compound's ability to interact with cellular targets involved in cancer proliferation. Studies suggest that halogenated compounds can disrupt cellular signaling pathways critical for cancer cell survival.
  • Case Studies :
    • A study on related pyrano-pyridine derivatives demonstrated IC50 values as low as 0.15 μM against breast cancer cell lines (SK-BR-3), indicating potent anticancer activity .
    • Another investigation into structurally similar compounds found them to exhibit selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Other Pharmacological Activities

Beyond anticancer properties, this compound may possess other pharmacological activities:

  • Antimicrobial Activity : Some studies indicate that diiodo compounds can exhibit antimicrobial effects due to their ability to penetrate microbial membranes and disrupt metabolic processes.
  • Neuroprotective Effects : Preliminary research suggests that pyrano-pyridine derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Data Summary

Biological Activity IC50 Values (μM) Cell Lines Tested Notes
Anticancer0.15 - 0.21SK-BR-3 (breast cancer)High potency against cancer cells
AntimicrobialVariesVarious microbial strainsPotential for broad-spectrum activity
NeuroprotectiveNot specifiedNeuronal cell linesPromising results in preliminary studies

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine?

The synthesis typically involves sequential iodination of the pyrano-pyridine core. A plausible route includes:

  • Step 1: Selective iodination at the 6-position using N-iodosuccinimide (NIS) under mild conditions (acetone, room temperature) to avoid over-iodination .
  • Step 2: Further iodination at the 8-position, potentially requiring directing groups or optimized stoichiometry to achieve regioselectivity.
  • Purification: Column chromatography or recrystallization to isolate the diiodo product. Reference to analogous compounds (e.g., 8-Iodo derivatives in ) supports this approach .

Q. How can researchers confirm the regioselectivity of diiodination using spectroscopic techniques?

  • 1H NMR: Analyze coupling patterns and aromatic proton shifts to identify substitution positions.
  • 13C NMR: Carbon chemical shifts near iodine substituents (~90-100 ppm for C-I bonds) provide positional clues.
  • 2D NMR (COSY, NOESY): Resolve spatial correlations between protons and adjacent iodinated carbons.
  • HRMS: Confirm molecular weight and isotopic patterns (e.g., [M+H]+ with dual iodine isotopes) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the diiodination of the pyrano-pyridine core?

  • Temperature Control: Lower temperatures (0–5°C) reduce radical side reactions during iodination.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance iodine solubility and regioselectivity.
  • Directing Groups: Introducing temporary protecting groups (e.g., Boc) at reactive sites can guide iodination .
  • Computational Modeling: Quantum mechanical calculations (DFT) predict electron density maps to identify reactive positions, minimizing trial-and-error experimentation .

Q. How does the electronic environment of the pyrano-pyridine ring influence reactivity in cross-coupling reactions?

  • Electron-Deficient Core: The diiodo compound’s electron-withdrawing iodine atoms activate the ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling.
  • Regioselectivity in Coupling: The 6- and 8-positions exhibit distinct electronic environments due to ring strain and conjugation effects. For example, the 8-position may be more reactive in Pd-catalyzed cross-coupling due to lower steric hindrance.
  • Ligand Selection: Bulky ligands (e.g., XPhos) improve selectivity in mono-functionalization, while smaller ligands (e.g., PPh3) favor di-functionalization .

Q. What computational tools predict the stability and degradation pathways of this compound under varying conditions?

  • Reaction Pathway Search: Tools like GRRM or AFIR simulate degradation mechanisms (e.g., deiodination or ring-opening) under thermal or photolytic stress.
  • Molecular Dynamics (MD): Simulate solvent interactions to predict aggregation or solubility issues.
  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C-I bonds to assess susceptibility to hydrolysis or radical cleavage .

Q. How can researchers optimize selective mono-functionalization in Suzuki-Miyaura couplings using this diiodo compound?

  • Staged Reaction Conditions: Use a temperature gradient (e.g., 50°C for first coupling, 90°C for second) to control reactivity.
  • Boronic Acid Stoichiometry: Limiting boronic acid to 1 equivalent ensures mono-substitution.
  • Catalyst Screening: Pd(OAc)2 with SPhos ligand selectively activates the more accessible iodine site .
  • In Situ Monitoring: LC-MS or Raman spectroscopy tracks reaction progress to halt at the mono-coupled stage .

Data Contradictions and Validation

  • Spectral Discrepancies: Conflicting NMR shifts reported for similar pyrano-pyridines (e.g., vs. 2) highlight the need for internal calibration with authentic standards.
  • Synthetic Yield Variability: Disparities in diiodination yields (e.g., 55% in vs. 90% in optimized protocols) suggest solvent purity and moisture control are critical .

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